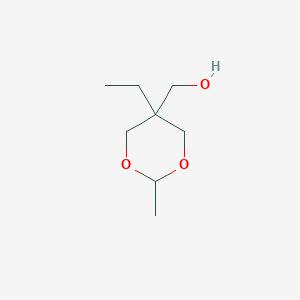
9-Chlorotriptycene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chlorotriptycene is a derivative of triptycene, a unique hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure with a barrelene core
准备方法
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9-Chlorotriptycene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
相似化合物的比较
9-Chlorotriptycene can be compared with other similar compounds, such as:
9-Bromotriptycene: Similar in structure but with a bromine atom instead of chlorine.
9-Hydroxytriptycene: Formed by the substitution of the chlorine atom with a hydroxyl group.
9-Phosphinotriptycene: Substituted with a phosphine group, used as a model for studying restricted rotation in the solid state.
属性
CAS 编号 |
793-40-8 |
|---|---|
分子式 |
C20H13Cl |
分子量 |
288.8 g/mol |
IUPAC 名称 |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
InChI 键 |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


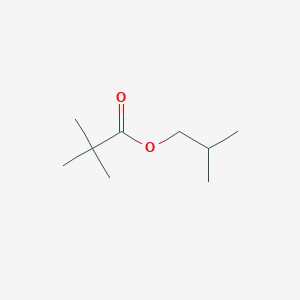
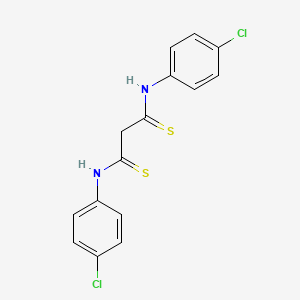
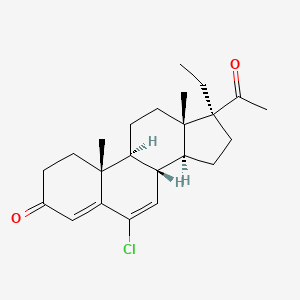
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)

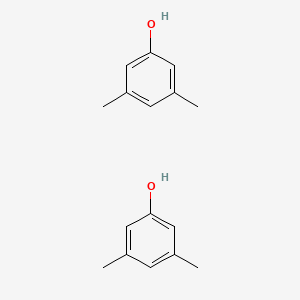
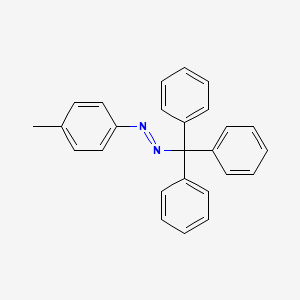
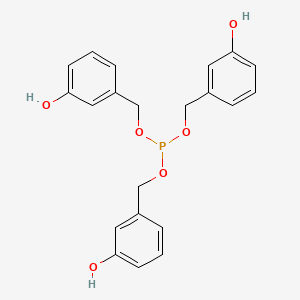
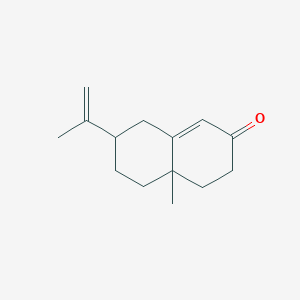
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
